molecular formula C20H10F2S B12585160 2,5-Bis[(4-fluorophenyl)ethynyl]thiophene CAS No. 647375-70-0

2,5-Bis[(4-fluorophenyl)ethynyl]thiophene

Cat. No.: B12585160
CAS No.: 647375-70-0
M. Wt: 320.4 g/mol
InChI Key: PAKMJWJUVXMRGB-UHFFFAOYSA-N
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Description

2,5-Bis[(4-fluorophenyl)ethynyl]thiophene is an organic compound with the molecular formula C16H10F2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two ethynyl groups attached to the 2 and 5 positions of the thiophene ring, each of which is further substituted with a 4-fluorophenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,5-Bis[(4-fluorophenyl)ethynyl]thiophene typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a thiophene derivative with a boron reagent, such as an organotrifluoroborate salt, in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .

Chemical Reactions Analysis

2,5-Bis[(4-fluorophenyl)ethynyl]thiophene undergoes various types of chemical reactions, including:

Scientific Research Applications

2,5-Bis[(4-fluorophenyl)ethynyl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis[(4-fluorophenyl)ethynyl]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,5-Bis[(4-fluorophenyl)ethynyl]thiophene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular applications in research and industry.

Properties

CAS No.

647375-70-0

Molecular Formula

C20H10F2S

Molecular Weight

320.4 g/mol

IUPAC Name

2,5-bis[2-(4-fluorophenyl)ethynyl]thiophene

InChI

InChI=1S/C20H10F2S/c21-17-7-1-15(2-8-17)5-11-19-13-14-20(23-19)12-6-16-3-9-18(22)10-4-16/h1-4,7-10,13-14H

InChI Key

PAKMJWJUVXMRGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(S2)C#CC3=CC=C(C=C3)F)F

Origin of Product

United States

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